molecular formula C7H11F3O B2746103 4-(Trifluoromethyl)cyclohexanol CAS No. 75091-92-8

4-(Trifluoromethyl)cyclohexanol

Cat. No.: B2746103
CAS No.: 75091-92-8
M. Wt: 168.159
InChI Key: VJUJYNJEPPWWHS-OLQVQODUSA-N
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Description

4-(Trifluoromethyl)cyclohexanol, with the chemical formula C7H11F3O and CAS number 30129-18-1, is a compound known for its applications in various chemical processes. This colorless liquid is characterized by its trifluoromethyl and hydroxyl functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)cyclohexanol can be achieved through various methods. One common approach involves the stepwise Robinson annulation, where the diketone 2-fluoro-2-(trifluoromethyl)-1-phenylhexane-1,5-dione is synthesized by a Mukaiyama Michael type reaction from the corresponding tetrafluoroenol silyl ether prepared from pentafluoropropiophenone . This diketone is then treated under basic conditions to yield the desired product.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical synthesis using similar reaction pathways as those used in laboratory settings. The process is optimized for yield and purity, ensuring the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)cyclohexanol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include trifluoromethyl-substituted cyclohexanones, cyclohexenes, and other derivatives depending on the specific reaction conditions .

Scientific Research Applications

4-(Trifluoromethyl)cyclohexanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound exhibits potential antimicrobial and antifungal properties, making it valuable in biological studies.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring the trifluoromethyl group for enhanced biological activity.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)cyclohexanol involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can lead to the inhibition of specific enzymes or receptors, thereby exerting its biological effects .

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)cyclohexanone
  • 2-(Trifluoromethyl)cyclohexanone
  • 4-(Trifluoromethyl)cyclohexylamine

Comparison: 4-(Trifluoromethyl)cyclohexanol is unique due to the presence of both the trifluoromethyl and hydroxyl groups, which confer distinct chemical and biological properties. Compared to its analogs, such as 4-(Trifluoromethyl)cyclohexanone, it exhibits different reactivity and applications, particularly in the synthesis of pharmaceuticals and agrochemicals .

Properties

IUPAC Name

4-(trifluoromethyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3O/c8-7(9,10)5-1-3-6(11)4-2-5/h5-6,11H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJUJYNJEPPWWHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30952548
Record name 4-(Trifluoromethyl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30952548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30129-18-1
Record name 4-(Trifluoromethyl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30952548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trifluoromethyl)cyclohexanol (cis- and trans- mixture)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Hydroxybenzotrifluoride (5 g, 30.8 mmol) was placed in a hydrogen reaction vessel, dissolved in acetic acid (15 ml), and Pt−2O (500 mg) was added. The hydrogen reaction vessel was pressurized with hydrogen (50 psi), and reacted for 16 h. After the reaction finished, the reaction mixture was filtered through Celite, and to the filtrate was added 1N-NaOH, extracted with diethylether, dried over MgSO4, and concentrated in vacuo at rt to give the title compound (4.5 g, 87%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Pt−2O
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five
Yield
87%

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